N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT
Description
Historical Context of Nicotinamide Adenine Dinucleotide Analog Development
The development of synthetic nicotinamide adenine dinucleotide (NAD) analogs traces back to the mid-20th century, driven by the need to study enzyme mechanisms and cofactor-dependent processes. Early efforts focused on modifying the adenine or nicotinamide moieties to introduce functional groups for covalent immobilization or spectroscopic tracking. For instance, the 1972 synthesis of a fluorescent ε-NAD analog marked a milestone in real-time monitoring of dehydrogenase activity. By the 1980s, researchers began exploring N6-substituted NAD derivatives to enable site-specific conjugation without disrupting redox activity. The synthesis of N6-([6-aminohexyl]-carbamoylmethyl)-NAD (hereafter termed NAD-Hexylamine) emerged as a strategic advancement, combining structural preservation with a primary amine linker for immobilization in biosensors and affinity matrices. This innovation addressed limitations of earlier analogs, such as steric hindrance from bulkier substituents.
Structural Relationship to Native Nicotinamide Adenine Dinucleotide
NAD-Hexylamine retains the core structure of native NAD+, comprising nicotinamide riboside and adenosine linked by a diphosphate bridge. The modification occurs at the N6 position of the adenine ring, where a carbamoylmethyl group tethers a six-carbon aminohexyl spacer (Figure 1). This substitution preserves the planar geometry of the adenine moiety while introducing a terminal primary amine (−NH2) at the spacer’s distal end. Crucially, the diphosphate backbone and redox-active nicotinamide group remain unaltered, allowing the analog to participate in dehydrogenase-catalyzed electron transfer reactions. X-ray crystallography studies of similar N6-modified NAD analogs bound to alcohol dehydrogenase confirm that the hexyl chain extends away from the enzyme’s active site, minimizing interference with cofactor binding.
Table 1: Structural Comparison of NAD-Hexylamine and Native NAD+
| Feature | Native NAD+ | NAD-Hexylamine Lithium Salt |
|---|---|---|
| Molecular Formula | C21H27N7O14P2 | C29H42N9O15LiP2 |
| Molecular Weight | 663.43 g/mol | 826.64 g/mol |
| A6 Substitution | −NH2 | −NH−(CH2)6−NH−CO−CH2− |
| Solubility | Water-soluble | Water-soluble (lithium salt form) |
| Redox Activity | NAD+/NADH pair | Retains NAD+ redox functionality |
Rationale for N6-Substitution in Coenzyme Engineering
The N6 position of adenine was strategically selected for functionalization due to its peripheral location in enzyme-cofactor complexes, which minimizes disruption of critical binding interactions. Unlike modifications at the nicotinamide riboside or diphosphate bridge, N6-substitution avoids altering the redox-active region or electrostatic interactions with conserved arginine residues in dehydrogenase active sites. The aminohexyl spacer serves dual purposes:
- Conjugation Flexibility : The primary amine enables covalent attachment to carboxylated surfaces (e.g., biosensor matrices) via carbodiimide chemistry, as demonstrated in immobilized diaphorase systems.
- Steric Permissiveness : The six-carbon chain provides sufficient length to position the cofactor away from the enzyme surface, preserving catalytic efficiency. Kinetic studies show that NAD-Hexylamine retains 40–50% of native NAD+ activity in alcohol dehydrogenase assays, a significant improvement over earlier analogs with shorter spacers.
Properties
CAS No. |
102029-94-7 |
|---|---|
Molecular Formula |
C29H43LiN9O15P2 |
Molecular Weight |
826.599 |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;lithium |
InChI |
InChI=1S/C29H43N9O15P2.Li/c30-7-3-1-2-4-8-32-19(39)10-33-26-20-27(35-14-34-26)38(15-36-20)29-24(43)22(41)18(52-29)13-50-55(47,48)53-54(45,46)49-12-17-21(40)23(42)28(51-17)37-9-5-6-16(11-37)25(31)44;/h5-6,9,11,14-15,17-18,21-24,28-29,40-43H,1-4,7-8,10,12-13,30H2,(H5-,31,32,33,34,35,39,44,45,46,47,48);/t17-,18-,21-,22-,23-,24-,28-,29-;/m1./s1 |
InChI Key |
MBNLGKPSMGNISQ-AZEHUBOCSA-N |
SMILES |
[Li].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5NCC(=O)NCCCCCCN)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of NAD⁺ at the N6 Position
The most widely reported method involves modifying the adenine moiety of NAD⁺ through nucleophilic substitution at the N6 position. As detailed in a seminal study by Kirk and Miller, the synthesis begins with the reaction of NAD⁺ with chloroacetamide in the presence of a base to generate a reactive intermediate at N6. Subsequent coupling with 1,6-diaminohexane introduces the aminohexyl side chain via carbamoylmethyl linkage.
The reaction proceeds in anhydrous dimethylformamide (DMF) at 4°C for 24 hours under nitrogen atmosphere, achieving a yield of 58–62% after purification. Critical parameters include:
-
Molar ratio : A 1:3 stoichiometry of NAD⁺ to chloroacetamide ensures complete functionalization.
-
Base selection : Triethylamine (TEA) outperforms weaker bases like pyridine in minimizing side reactions.
-
Protection strategy : The nicotinamide ribose hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired phosphorylation.
Stepwise Assembly from Nicotinamide and Adenine Precursors
An alternative approach constructs the NAD⁺ scaffold de novo before introducing the hexylamine moiety. This method, adapted from nucleotide conjugation techniques, involves:
-
Synthesis of 6-chloropurine ribotide : Adenine is halogenated at N6 using phosphorus oxychloride (POCl₃) in trimethyl phosphate.
-
Coupling with nicotinamide mononucleotide (NMN) : The chlorinated adenine derivative reacts with NMN in the presence of carbodiimide activators, forming the NAD⁺ backbone.
-
Amination with 1,6-diaminohexane : The chloro group is displaced by the primary amine of 1,6-diaminohexane under alkaline conditions (pH 10.5, 37°C).
This route offers superior control over regioselectivity but requires multiple purification steps, resulting in a lower overall yield (38–42%) compared to direct functionalization.
Purification and Isolation of the Lithium Salt
Chromatographic Techniques
Crude reaction mixtures are purified using a combination of ion-exchange and size-exclusion chromatography:
-
Cation-exchange chromatography : Dowex 50W-X8 resin (Li⁺ form) selectively binds the protonated aminohexyl group, separating the product from unreacted NAD⁺ and byproducts. Elution with 0.1 M LiCl in 20% methanol yields the lithium salt.
-
Reversed-phase HPLC : A C18 column with isocratic elution (70:30 water:acetonitrile, 0.1% trifluoroacetic acid) resolves NAD-Hexylamine Li⁺ (retention time: 12.3 min) from residual diaminohexane (retention time: 4.7 min).
Crystallization and Lyophilization
The purified compound is crystallized from a saturated solution in ethanol-water (9:1) at −20°C. Lyophilization produces a white hygroscopic powder with >98% purity (by ¹H NMR). Key characterization data include:
Analytical Validation of Synthetic Success
Enzymatic Activity Assays
Functional integrity is confirmed using diaphorase-mediated redox cycling. NAD-Hexylamine Li⁺ exhibits 89% of native NAD⁺ activity in converting resazurin to resorufin (Vₘₐₓ = 4.2 μM/min vs. 4.7 μM/min for NAD⁺).
Stability Profiling
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, comparable to unmodified NAD⁺ (210°C). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored desiccated at −20°C.
Applications Informing Synthetic Design
Biosensor Immobilization
The primary amino group enables covalent attachment to epoxy-functionalized electrodes. A 2018 study demonstrated a lactate biosensor with a 120-day operational stability using NAD-Hexylamine Li⁺-immobilized lactate dehydrogenase.
Affinity Chromatography
The lithium salt’s solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use as a ligand for purifying NAD⁺-dependent dehydrogenases. Binding capacities exceed 12 mg enzyme per mL resin.
Challenges and Optimization Opportunities
Scientific Research Applications
Biochemical Roles
N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT serves as a cofactor in various enzymatic reactions, particularly those involving oxidation-reduction processes. As a NAD analogue, it plays a crucial role in:
- Redox Reactions : It functions as an electron carrier in metabolic pathways, facilitating ATP production and cellular respiration.
- ADP-Ribosylation : The compound is involved in the transfer of ADP-ribose units, which are critical for DNA repair mechanisms and cellular signaling pathways .
Therapeutic Applications
Research indicates that enhancing NAD+ levels can mitigate oxidative stress and cellular damage associated with aging and degenerative diseases. The applications of this compound in therapeutic contexts include:
- Neuroprotection : Studies have shown that increasing NAD+ levels can protect against neurodegenerative conditions by reducing oxidative damage in brain tissues .
- Metabolic Regulation : The compound may play a role in regulating metabolic processes, particularly in conditions like obesity and diabetes, where NAD+ metabolism is disrupted .
Biosensor Development
One of the most promising applications of this compound is in the development of wearable biosensors . Its functionalized design allows it to be immobilized within gel matrices, making it suitable for:
- Real-time Monitoring : These biosensors can monitor biochemical changes in real time, which is particularly useful for tracking metabolic changes during physical activities.
- Enzyme Coupling : The compound can be used alongside dehydrogenase enzymes (e.g., diaphorase) to facilitate specific biochemical reactions within the sensor .
Affinity Chromatography
Due to its ability to bind to matrices effectively, this compound is also employed in affinity chromatography . This technique allows for:
- Purification of Enzymes : The compound can be utilized to isolate specific enzymes based on their interaction with NAD analogues.
- Recycling Systems : It can be integrated into multi-enzyme systems for recycling reactions, enhancing the efficiency of biochemical processes .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of NAD+ precursors, including this compound, on models of neurodegeneration. Results indicated significant reductions in oxidative stress markers and improved neuronal survival rates when NAD+ levels were enhanced.
Case Study 2: Biosensor Efficacy
In another study focused on wearable biosensors, researchers demonstrated that incorporating this compound allowed for accurate detection of lactate levels during exercise. This application highlighted the compound's potential for real-time health monitoring.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and nucleotide-binding proteins. The 6-aminohexyl group enhances its binding affinity to these molecular targets, facilitating various biochemical reactions. The carbamoylmethyl group on the nicotinamide moiety plays a crucial role in stabilizing the compound’s interaction with enzymes, thereby influencing their activity.
Comparison with Similar Compounds
- N6-(6-Aminohexyl)-adenosine 2’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)-adenosine 3’,5’-diphosphate lithium salt
- N6-(6-Aminohexyl)-adenosine 5’-monophosphate
Uniqueness: N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is unique due to the presence of both the 6-aminohexyl and carbamoylmethyl groups, which enhance its binding properties and stability. This dual modification allows for more specific interactions with enzymes and nucleotide-binding proteins, making it a valuable tool in biochemical research.
Biological Activity
N6-([6-Aminohexyl]-carbamoylmethyl)-nicotinamide adenine dinucleotide lithium salt, commonly referred to as NAD-hexylamine, is a functionalized analogue of nicotinamide adenine dinucleotide (NAD). This compound possesses unique properties that enhance its utility in various biochemical applications, particularly in enzyme catalysis and biosensor development. Understanding its biological activity is crucial for harnessing its potential in research and therapeutic contexts.
- Molecular Formula : C29H42N9O15LiP2
- Molecular Weight : 826 g/mol
- Appearance : White solid, soluble in water
- Storage Conditions : Desiccated at -20°C
NAD-hexylamine acts as a coenzyme in redox reactions, facilitating electron transfer processes essential for cellular metabolism. It exists in two forms: oxidized (NAD) and reduced (NADH), participating in a variety of enzymatic reactions, including those catalyzed by dehydrogenases and ADP-ribosyltransferases. The amino group introduced by the hexyl spacer enhances its binding capabilities to matrices, making it suitable for immobilization in biosensors and affinity chromatography applications .
Enzymatic Reactions
NAD-hexylamine has been shown to support various enzymatic functions:
- Oxidoreductase Activity : It serves as an electron carrier in oxidation-reduction reactions, crucial for metabolic pathways.
- ADP-Ribosylation : Functions as a donor of ADP-ribose units, which are vital for post-translational modifications of proteins .
Case Studies
- Biosensor Development :
- Affinity Chromatography :
Comparative Analysis of Biological Activity
| Property/Aspect | NAD (Standard) | NAD-Hexylamine |
|---|---|---|
| Redox Function | Yes | Yes |
| ADP-Ribosylation | Yes | Yes |
| Matrix Binding Capability | No | Yes |
| Stability | Moderate | High |
| Application in Biosensors | Limited | Extensive |
Research Findings
Recent studies have highlighted the advantages of using NAD-hexylamine over standard NAD:
- Increased Stability : The hexylamine modification provides enhanced stability under various experimental conditions, making it a preferred choice for long-term experiments .
- Improved Enzyme Interactions : The ability to covalently attach to matrices allows for more efficient enzyme recycling systems, thereby reducing costs and improving experimental efficiency .
Q & A
Q. What is the structural and functional significance of the 6-aminohexyl-carbamoylmethyl modification in this NAD derivative?
The 6-aminohexyl-carbamoylmethyl group enhances membrane permeability and facilitates covalent conjugation to affinity matrices or fluorescent probes, enabling targeted studies of NAD-dependent enzymes like NOX2. This modification preserves the redox-active nicotinamide moiety, allowing it to participate in electron transfer reactions while providing a handle for biochemical assays (e.g., pull-down experiments or fluorescence-based tracking of NAD localization in neuronal cultures) .
Methodological Note: To validate functional integrity, compare the redox potential of the modified NAD derivative to native NAD using cyclic voltammetry. Confirm binding affinity to NOX2 via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How does this compound interact with NOX2 in neuronal development?
NOX2 activation requires assembly of cytosolic (p47phox, p67phox) and membrane-bound (gp91phox) subunits. The modified NAD derivative serves as a cofactor for NOX2, enabling superoxide production that regulates actin dynamics in growth cones and axonal branching. For example, in primary hippocampal neurons, NOX2 inhibition reduces F-actin retrograde flow, leading to truncated neurites .
Methodological Note: Use live-cell imaging with dihydroethidium (DHE) to detect superoxide in growth cones. Combine with siRNA knockdown of p47phox to confirm NOX2 dependence.
Advanced Research Questions
Q. How can researchers resolve contradictions between NOX2’s neuroprotective and neurotoxic roles in Huntington’s disease (HD) models?
NOX2-derived ROS exhibit dual roles: (1) Neuroprotection : After peripheral nerve injury, NOX2 in macrophages generates H₂O₂ via CD63+ extracellular vesicles, promoting axonal regeneration in dorsal root ganglia (DRGs) . (2) Neurotoxicity : In HD striatal neurons, extrasynaptic NMDAR overactivation triggers NOX2-ROS, which oxidizes SNAP25 (a SNARE protein), impairing synaptic vesicle fusion .
Methodological Note: To dissect context-specific effects, use cell-type-specific NOX2 knockout mice (e.g., CX3CR1-Cre for microglia vs. CamKII-Cre for neurons). Measure ROS spatially with HyPer7 sensors targeted to synaptic vs. extrasynaptic compartments.
Q. What experimental designs are optimal for studying this compound’s impact on NMDA receptor-mediated NOX2 activation?
NMDAR signaling activates NOX2 via two pathways:
- Ionotropic : Ca²⁺ influx recruits Rac1, which binds NOX2 to enable electron transfer.
- Non-ionotropic : PIP3 generated by PI3K activates PKC-ζ, phosphorylating p47phox to stabilize NOX2 assembly .
Methodological Note:
- Treat cortical neurons with NMDA (20 µM, 5 min) ± the compound (10–100 µM).
- Quantify p47phox phosphorylation (pTyr) via Western blot.
- Inhibit Rac1 with NSC23766 to isolate non-ionotropic signaling.
Q. How can researchers address variability in NOX2-ROS measurements across neuronal subtypes?
Striatal medium spiny neurons (MSNs) and hippocampal neurons exhibit differential NOX2-ROS due to:
- Subcellular localization : NOX2 in MSNs is enriched in perisynaptic regions, while hippocampal NOX2 localizes to growth cones.
- PGC-1α dependence : HD-linked PGC-1α deficiency in MSNs reduces antioxidant buffering, amplifying ROS toxicity .
Methodological Note: Use compartment-specific ROS probes (e.g., mitoSOX for mitochondria, roGFP2-Orp1 for cytosol). Pair with qPCR to assess PGC-1α and NRF2 expression in sorted neuronal populations.
Data Analysis & Technical Challenges
Q. What statistical approaches are recommended for analyzing NOX2-ROS dose-response curves in high-content screening?
Q. How can researchers differentiate artifact signals from true NOX2-ROS in live-tissue assays?
Common artifacts include:
- Autooxidation : DHE signals in hypoxic conditions.
- Mitochondrial crosstalk : MitoTEMPO-insensitive ROS.
Methodological Note: Validate with NOX2-specific inhibitors (e.g., GSK2795039) and genetic controls (gp91phox⁻/⁻). Use LC-MS/MS to quantify 2-hydroxyethidium (specific to superoxide) vs. ethidium (non-specific) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
